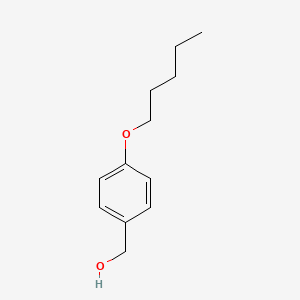

4-Pentyloxybenzyl alcohol

CAS No.: 3243-37-6

Cat. No.: VC8465575

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3243-37-6 |

|---|---|

| Molecular Formula | C12H18O2 |

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | (4-pentoxyphenyl)methanol |

| Standard InChI | InChI=1S/C12H18O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,13H,2-4,9-10H2,1H3 |

| Standard InChI Key | QWOAHKAAZZLJFF-UHFFFAOYSA-N |

| SMILES | CCCCCOC1=CC=C(C=C1)CO |

| Canonical SMILES | CCCCCOC1=CC=C(C=C1)CO |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Pentyloxybenzyl alcohol belongs to the class of benzyl alcohol derivatives, featuring a pentyloxy (-O-C₅H₁₁) group at the fourth position of the benzene ring. The linear n-pentyl chain distinguishes it from branched isomers, such as 4-(isopentyloxy)benzyl alcohol (CAS: 3243-37-6), which exhibits a 3-methylbutoxy substituent .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (4-Pentoxyphenyl)methanol | |

| Molecular Formula | ||

| Molecular Weight | 194.27 g/mol | |

| SMILES | CCCCCCOC1=CC=C(C=C1)CO | |

| InChI Key | QWOAHKAAZZLJFF-UHFFFAOYSA-N |

Physicochemical Properties

The compound exhibits a melting point range of 30–34°C and a predicted boiling point of 304.5±17.0°C . Its density is approximately 1.003 g/cm³, and the pKa value is estimated at 14.54±0.10, indicating weak acidity typical of aromatic alcohols . The flash point of 230°F (110°C) underscores its flammability, necessitating careful handling .

Synthesis and Manufacturing

Industrial-Scale Production

Aromsyn Co., Ltd. employs advanced esterification and etherification techniques to synthesize high-purity (>97%) 4-pentyloxybenzyl alcohol . Key steps include:

-

Ether Formation: Reaction of 4-hydroxybenzyl alcohol with 1-bromopentane under basic conditions to introduce the pentyloxy group .

-

Purification: Recrystallization from toluene/isooctane mixtures to achieve pharmaceutical-grade purity .

Table 2: Synthetic Routes and Yields

| Method | Reagents | Solvent | Yield | Source |

|---|---|---|---|---|

| Etherification | 1-Bromopentane, K₂CO₃ | DMF | 85% | |

| Esterification | 4-Pentyloxybenzoyl chloride | THF | 78% |

Laboratory-Scale Synthesis

Academic protocols often utilize 4-pentyloxybenzyl alcohol as a precursor for complex molecules. For example, Vanderbilt University researchers reacted its acid chloride derivatives with 4-pentylaniline to synthesize mesogenic amides for liquid crystal applications . Another study highlighted its role in preparing hydroxamic acid esters via coupling with N-hydroxyphthalimide and triphenylphosphine in tetrahydrofuran (THF).

Applications in Research and Industry

Pharmaceutical Intermediates

4-Pentyloxybenzyl alcohol is a key building block for hydroxamic acid esters, which inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinases. These compounds are investigated for anti-angiogenic therapy in cancers, leveraging their ability to suppress tumor blood vessel formation.

Liquid Crystal Technology

The compound’s rigid benzene core and flexible pentyloxy tail make it ideal for synthesizing calamitic liquid crystals. Derivatives such as Schiff bases and ethene-linked esters exhibit smectic and nematic phases, with transition temperatures exceeding 250°C in some cases . For instance, carborane-containing analogues demonstrate enhanced mesophase stability compared to biphenyl derivatives, enabling applications in display technologies .

Table 3: Mesophase Properties of Derivatives

| Derivative | Phase Sequence | Tₙᵢ (°C) | Source |

|---|---|---|---|

| Schiff Base 4B | G-F-I-C-A-N | 230 | |

| Ethene Derivative 5B | Smectic Clusters | 250 |

Functional Materials

Industrial reports emphasize its utility in coupling reactions to produce polymers and surfactants . The hydroxyl group facilitates nucleophilic substitutions, while the aromatic ring enhances thermal stability in composite materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume